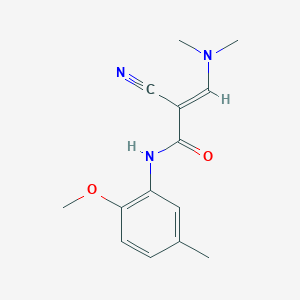

(2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Description

This compound is an α,β-unsaturated acrylamide derivative characterized by:

- Cyano group at the α-position, contributing to electron-withdrawing effects and conjugation stability.

- Aromatic amide group (N-(2-methoxy-5-methylphenyl)), providing steric bulk and influencing solubility and intermolecular interactions via methoxy and methyl substituents.

Its structure suggests applications in medicinal chemistry (e.g., kinase inhibition) and materials science, where conjugated systems are valued for optoelectronic properties.

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMWVJZVHYTNJK-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of a suitable nitrile with a dimethylamine derivative under specific conditions. One common method is the Knoevenagel condensation, where the nitrile reacts with an aldehyde in the presence of a base to form the desired product. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrile and enamide groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s reactivity and electronic profile are dictated by its substituents. Comparisons with analogs include:

| Compound Name | Substituents | Key Electronic Features |

|---|---|---|

| (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | Dimethylamino (β), methoxy/methyl (aromatic) | Strong electron donation (dimethylamino) enhances conjugation; methoxy increases solubility via polar interactions . |

| 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) | Chromone (β), oxo group | Chromone’s electron-withdrawing oxo group reduces electron density, potentially lowering reactivity compared to dimethylamino analogs . |

| (E)-2-cyano-N-[2-[[(E)-2-cyano-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoyl]amino]ethyl]-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enamide | Dual cyano groups, dihydroxy-methoxyphenyl | Increased hydrogen-bonding capacity via hydroxyl groups, enhancing biological target binding but reducing metabolic stability . |

| N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | Extended alkylamino chain, indole-pyrimidine | Bulkier substituents may hinder membrane permeability but improve selectivity for kinase targets . |

Key Insight: The dimethylamino group in the target compound balances electron donation and steric accessibility, unlike chromone-based analogs (e.g., compound 1), which prioritize planar aromatic systems .

Hydrogen-Bonding and Crystal Packing

The methoxy and dimethylamino groups facilitate hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly. For example:

- Target compound: Methoxy acts as a hydrogen-bond acceptor, while dimethylamino can donate protons, enabling diverse packing motifs.

- Chromone derivatives (e.g., compound 1) : Oxo groups form stronger hydrogen bonds, often leading to tighter crystal packing but reduced solubility .

- Trifluoromethylphenyl analogs (e.g., 866156-40-3) : Fluorine substituents introduce hydrophobic interactions, reducing polar surface area compared to methoxy groups .

Biological Activity

The compound (2E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide , often referred to as dimethylamino-cyano-enamide , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake, while the cyano moiety may participate in nucleophilic reactions that affect enzyme activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial activity is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Anticancer Properties

Preliminary research has suggested that this compound may possess anticancer properties. In cell line studies:

- Breast Cancer Cells (MCF-7) : Showed a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Lung Cancer Cells (A549) : Indicated apoptosis induction through caspase activation pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) investigated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a synergistic effect when combined with standard antibiotics, enhancing their effectiveness.

-

Case Study on Anticancer Activity :

- In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines and demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.